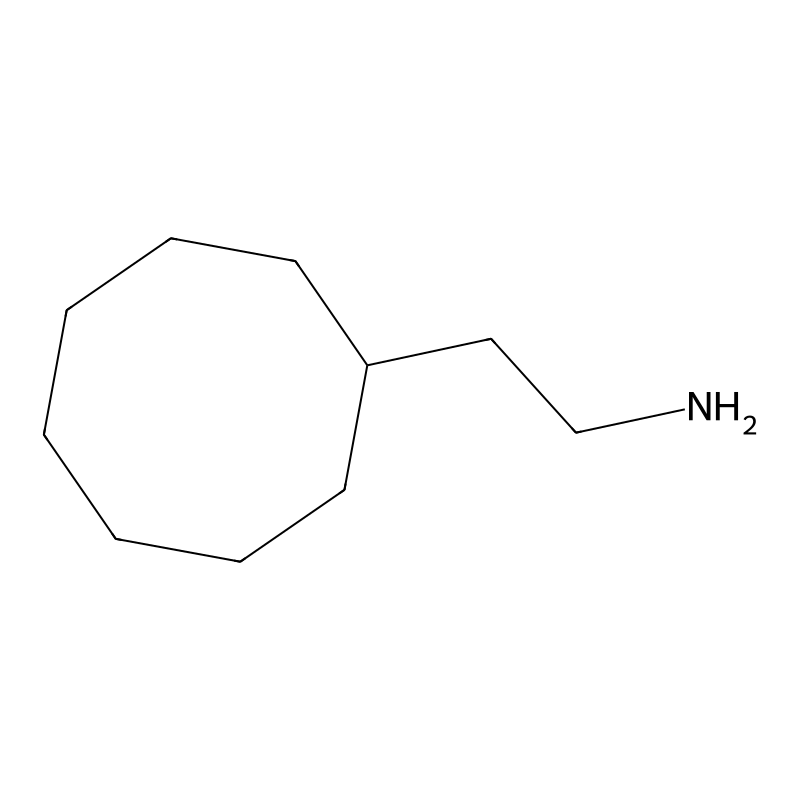2-Cyclooctyl-ethylamine

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Photocatalysis in Organic Synthesis
Scientific Field: Inorganic Photochemistry
Summary of the Application: 2-Cyclooctyl-ethylamine is used in photocatalysis, a branch of chemistry that involves the acceleration of a photoreaction in the presence of a catalyst.
Results or Outcomes: The outcomes of these reactions can vary widely, as photocatalysis can be used to perform various organic transformations.
Decreasing Brain Epinephrine Levels
Scientific Field: Neurochemistry
Summary of the Application: 2-Cyclooctyl-ethylamine has been used in research to decrease epinephrine (EPI) concentrations in the hypothalamic and brainstem regions.
Methods of Application: The compound was administered intraperitoneally at doses ranging from 25 to 75 mg/kg.
Results or Outcomes: The administration of 2-Cyclooctyl-ethylamine resulted in dose-related reductions in the EPI concentrations in both the hypothalamic and brainstem regions.
2-Cyclooctyl-ethylamine is an organic compound classified as an amine, with the molecular formula and a molecular weight of 155.28 g/mol. It is recognized by its CAS number 4744-94-9 and is also referred to by various synonyms, including cyclooctaneethanamine and (2-cyclooctylethyl)amine . This compound features a cyclooctyl group attached to an ethylamine moiety, giving it unique structural properties that influence its chemical behavior and biological activity.
- Nucleophilic Substitution: It can react with acyl chlorides to form N-substituted amides. For example, when 2-cyclooctyl-ethylamine reacts with an acyl chloride, it undergoes a nucleophilic attack on the carbon atom of the acyl group, leading to the formation of an amide and the release of hydrochloric acid .
- Formation of Salts: The compound can also form salts when reacted with acids, resulting in protonation of the nitrogen atom.
- Photocatalytic Reactions: In photocatalysis, 2-cyclooctyl-ethylamine can act as a catalyst to accelerate photoreactions, facilitating various organic transformations.
Research indicates that 2-cyclooctyl-ethylamine exhibits significant biological activity. Studies have shown that it can decrease epinephrine concentrations in specific brain regions, such as the hypothalamus and brainstem, when administered intraperitoneally at doses ranging from 25 to 75 mg/kg. This suggests potential applications in neurochemistry and pharmacology.
The synthesis of 2-cyclooctyl-ethylamine typically involves straightforward organic reactions. One common method is through the reaction of cyclooctene derivatives with ethylamine or related precursors. For instance, starting from 2-[(1E)-cycloocten-1-yl]acetonitrile, a series of reduction and substitution reactions can yield 2-cyclooctyl-ethylamine .
The applications of 2-cyclooctyl-ethylamine span various fields:
- Photocatalysis: It is utilized in photocatalytic processes for organic transformations.
- Neurochemistry: The compound's ability to modulate neurotransmitter levels positions it as a candidate for research into treatments for neurological disorders.
- Chemical Synthesis: As a building block in organic synthesis, it can be used to create more complex molecules.
Interaction studies involving 2-cyclooctyl-ethylamine have primarily focused on its effects on neurotransmitter levels. The compound has been shown to affect epinephrine concentrations in the central nervous system, indicating potential interactions with adrenergic pathways. Further studies are needed to explore its mechanisms of action and broader pharmacological implications.
Several compounds share structural similarities with 2-cyclooctyl-ethylamine. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylamine | Simple primary amine; widely used in organic synthesis. | |
| Cyclohexylamine | Contains a cyclohexane ring; used in pharmaceuticals. | |
| N-Methylcyclohexylamine | Methylated version; exhibits different biological activity. | |
| Benzylamine | Contains a benzene ring; used in dye and pharmaceutical industries. |
Uniqueness of 2-Cyclooctyl-Ethylamine: The presence of the cyclooctyl group provides unique steric and electronic properties compared to other similar compounds, potentially influencing its reactivity and biological interactions differently than more common amines like ethylamine or cyclohexylamine.








